(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-2-13-7-8(6-11)10(12-13)9-4-3-5-14-9/h3-5,7H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLWULSIQVCIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, focusing on its antimicrobial, antioxidant, and anticancer properties.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with an ethyl group and a thiophene moiety. The synthesis typically involves the following steps:
- Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine with a 1,3-diketone.
- Substitution with Thiophene : The thiophene ring is introduced via a coupling reaction, often utilizing palladium-catalyzed methods.
- Introduction of the Ethyl Group : Alkylation reactions are employed to add the ethyl group.
- Attachment of the Amine Group : This final step involves functionalizing the compound to yield the target structure.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, notable inhibition zones were recorded, with minimum inhibitory concentrations (MIC) demonstrating efficacy against both gram-positive and gram-negative bacteria .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 1 | E. coli | 15 | 25 |
| 2 | S. aureus | 18 | 20 |
| 3 | B. subtilis | 14 | 30 |
Antioxidant Activity
The antioxidant potential of this compound has also been assessed using DPPH radical scavenging assays and hydroxyl radical scavenging assays. Results indicated that the compound effectively neutralizes free radicals, suggesting its role in combating oxidative stress-related diseases .
Anticancer Activity
The anticancer properties of derivatives have been investigated in various cell lines. For instance, compounds derived from this compound demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values comparable to established chemotherapeutics .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 15 | Doxorubicin: 12 |
| HeLa | 18 | Cisplatin: 16 |
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Molecular docking studies have suggested favorable binding interactions with targets implicated in cancer proliferation and microbial resistance .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives for their potential as multifunctional therapeutic agents. The study highlighted that modifications on the thiophene and pyrazole rings significantly influenced biological activity, leading to enhanced antimicrobial and anticancer effects .
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:
- Antimicrobial Properties : Research indicates that compounds containing thiophene and pyrazole rings can exhibit significant antimicrobial effects against various pathogens .
- Anticancer Activity : Preliminary studies suggest that (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine may interfere with cancer cell proliferation by modulating specific signaling pathways.
Applications in Medicinal Chemistry
The unique properties of this compound open avenues for various applications:
- Drug Development : Its structural features make it a promising candidate for developing new antimicrobial and anticancer agents.
- Biological Probes : The compound can serve as a molecular probe for studying specific biological pathways due to its ability to interact with biomolecules selectively .
Applications in Materials Science
Beyond medicinal applications, this compound also shows potential in materials science:
- Organic Electronics : The electronic properties derived from the thiophene moiety can be exploited in organic semiconductors and photovoltaic devices.
- Polymer Chemistry : Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing material properties such as conductivity and thermal stability .
Case Studies
Several studies have explored the applications of this compound:
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Based Methanamine Derivatives
Key Observations:
N1 Substitution : Replacing the ethyl group with phenyl (e.g., compound 5f) reduces steric hindrance but increases aromaticity, leading to moderate cytotoxicity (IC₅₀ = 99.7 µM in MCF7 cells) compared to doxorubicin (IC₅₀ = 48 µM) .
C3 Substitution : The thiophen-2-yl group provides π-stacking capacity, whereas trifluoromethyl (CF₃) in the analogue from enhances metabolic stability and electron-withdrawing effects .
Pharmacological Activity
- PI3Kγ Inhibition : The target compound and its derivatives (e.g., compound 108) show 73% inhibition of PI3Kγ, outperforming analogues with pyridine or nitrobenzene substituents (51–55% inhibition) . Polar substituents at distal positions enhance activity.
- Antimicrobial Potential: Benzofuran-3-one hybrids () with the 1-phenyl-3-(thiophen-2-yl)pyrazole group demonstrate antimicrobial efficacy, suggesting the thiophene moiety’s role in membrane interaction .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | 237.33 | 2.1 | 1 (NH₂) | 3 (N, S) |
| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl derivatives | ~285–300 | 3.5 | 1 | 3 |
| 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl methanamine | 223.20 | 1.8 | 1 | 4 (N, F) |
- Hydrogen Bonding: All compounds retain one hydrogen bond donor (NH₂), critical for target engagement in kinase inhibitors .
Preparation Methods
Pyrazole Ring Formation
The pyrazole ring is typically synthesized by the condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. This classical approach allows for substitution at various positions on the pyrazole ring depending on the diketone used.
Typical Reaction: Hydrazine hydrate reacts with a 1,3-diketone under reflux in ethanol or another suitable solvent to yield the pyrazole core.
Research Example: A study demonstrated the synthesis of pyrazole derivatives by stirring hydrazine with diketones for several hours, followed by recrystallization to purify the product.
N1-Ethylation of Pyrazole
Ethylation at the N1 position of the pyrazole ring is achieved using ethylating agents such as ethyl iodide or ethyl bromide under basic conditions.
Reaction Conditions: Typically, the pyrazole is treated with ethyl iodide in the presence of a base like potassium carbonate in an aprotic solvent (e.g., DMF) at room temperature or slightly elevated temperatures.
Mechanism: The nitrogen lone pair at N1 attacks the ethyl halide, resulting in N-ethylation.
Introduction of Thiophen-2-yl Group
The thiophen-2-yl substituent at the C3 position can be introduced via nucleophilic substitution or cross-coupling reactions.
Method 1: Nucleophilic Substitution: Using a thienylmethyl halide (e.g., 2-thienylmethyl bromide) to alkylate the pyrazole ring at the C3 position.
Method 2: Cross-Coupling: Palladium-catalyzed Suzuki or Stille coupling reactions between a halogenated pyrazole intermediate and a thiophene boronic acid or stannane derivative.
Reported Conditions: Reaction in the presence of Pd(PPh3)4 catalyst, base (e.g., K2CO3), and a polar solvent like dioxane under reflux for several hours.
Methanamine Group Introduction
The methanamine group linked to the pyrazole ring is introduced through reductive amination.
Procedure: The pyrazole aldehyde derivative is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Reaction Conditions: Typically carried out in methanol or ethanol at room temperature or slightly elevated temperature.
Outcome: Formation of the methanamine substituent at the 4-position of the pyrazole ring with high selectivity.
Summary of Synthetic Route
| Step | Reagents/Conditions | Product Intermediate | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine + 1,3-diketone, reflux in EtOH | 1H-pyrazole core | Classical condensation |
| N1-Ethylation | Ethyl iodide, K2CO3, DMF, rt to 60°C | 1-ethyl-1H-pyrazole | N-alkylation at pyrazole nitrogen |
| C3-Thiophen-2-ylation | 2-thienylmethyl bromide or Pd-catalyzed coupling | 3-(thiophen-2-yl)-1-ethyl-pyrazole | Nucleophilic substitution or cross-coupling |
| Methanamine introduction | Formaldehyde + NH3 + NaBH3CN, MeOH, rt | (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine | Reductive amination |
Research Findings and Optimization
Catalyst-Free Protocols: Some recent studies report catalyst-free methods for related pyrazole-thiophene derivatives under ultrasonic irradiation, improving yields and reducing reaction times.
Yield and Purity: Typical yields for the final product range from 70% to 85%, with recrystallization from ethanol or ethanol-DMF mixtures employed for purification.
Industrial Considerations: For scale-up, continuous flow reactors and solvent recycling are recommended to enhance efficiency and reduce environmental impact.
Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are standard analytical techniques used to monitor reaction progress and confirm product structure.
Detailed Research Data Table
| Compound Stage | Yield (%) | Melting Point (°C) | Reaction Time (h) | Solvent | Notes |
|---|---|---|---|---|---|
| Pyrazole core formation | 80-90 | 150-160 | 4-6 | Ethanol | Reflux conditions |
| N1-Ethylation | 75-85 | 120-130 | 3-5 | DMF | Base-mediated alkylation |
| C3-Thiophen-2-ylation | 70-80 | 140-150 | 6-8 | Dioxane/EtOH | Pd-catalyzed or nucleophilic substitution |
| Methanamine introduction | 80-85 | 110-120 | 4-6 | Methanol | Reductive amination with NaBH3CN |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
